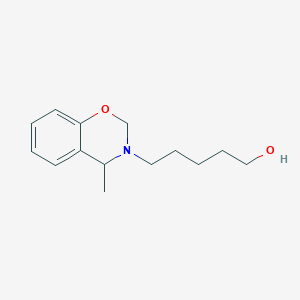
5-(4-Methyl-2H-1,3-benzoxazin-3(4H)-yl)pentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Methyl-2H-1,3-benzoxazin-3(4H)-yl)pentan-1-ol is an organic compound that belongs to the class of benzoxazines. Benzoxazines are known for their diverse applications in various fields, including materials science, pharmaceuticals, and organic synthesis. This compound features a benzoxazine ring fused with a pentanol chain, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methyl-2H-1,3-benzoxazin-3(4H)-yl)pentan-1-ol typically involves the following steps:
Formation of the Benzoxazine Ring: The benzoxazine ring can be synthesized through a cyclization reaction involving an amine and a phenol derivative under acidic or basic conditions.
Attachment of the Pentanol Chain: The pentanol chain can be introduced through a nucleophilic substitution reaction, where a suitable leaving group on the benzoxazine ring is replaced by the pentanol moiety.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.
Catalysts: To enhance reaction rates and selectivity.
Purification Techniques: Such as distillation, crystallization, or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
5-(4-Methyl-2H-1,3-benzoxazin-3(4H)-yl)pentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The benzoxazine ring can be reduced to form a benzoxazoline.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Nucleophiles: Such as alkoxides or amines for substitution reactions.
Major Products
Oxidation Products: Ketones or aldehydes.
Reduction Products: Benzoxazolines.
Substitution Products: Various substituted benzoxazines.
Scientific Research Applications
Chemistry
Synthesis of Advanced Materials: Used as a monomer in the production of high-performance polymers and resins.
Catalysis: Acts as a ligand in catalytic reactions.
Biology
Biological Activity: Potential antimicrobial, antifungal, or anticancer properties.
Medicine
Drug Development: Investigated for its potential as a pharmacophore in drug design.
Industry
Coatings and Adhesives: Used in the formulation of durable coatings and adhesives.
Mechanism of Action
The mechanism of action of 5-(4-Methyl-2H-1,3-benzoxazin-3(4H)-yl)pentan-1-ol depends on its specific application:
Biological Activity: May interact with cellular targets such as enzymes or receptors, disrupting normal cellular functions.
Catalysis: Acts as a ligand, coordinating with metal centers to facilitate catalytic reactions.
Comparison with Similar Compounds
Similar Compounds
Benzoxazine Derivatives: Compounds with similar benzoxazine rings but different substituents.
Pentanol Derivatives: Compounds with similar pentanol chains but different ring structures.
Uniqueness
Structural Features: The combination of a benzoxazine ring with a pentanol chain imparts unique chemical and physical properties.
Applications: Its specific structure may offer advantages in certain applications, such as enhanced stability or reactivity.
Properties
CAS No. |
651304-85-7 |
|---|---|
Molecular Formula |
C14H21NO2 |
Molecular Weight |
235.32 g/mol |
IUPAC Name |
5-(4-methyl-2,4-dihydro-1,3-benzoxazin-3-yl)pentan-1-ol |
InChI |
InChI=1S/C14H21NO2/c1-12-13-7-3-4-8-14(13)17-11-15(12)9-5-2-6-10-16/h3-4,7-8,12,16H,2,5-6,9-11H2,1H3 |
InChI Key |
MGCDLGZUOHBFBV-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=CC=CC=C2OCN1CCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzamide, 2-[(1,3-benzodioxol-5-ylmethyl)methylamino]-](/img/structure/B12610859.png)
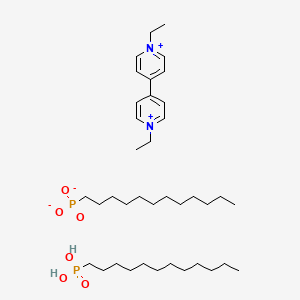
![(4-{[4-(2-Phenoxyethyl)piperazin-1-yl]methyl}phenyl)(phenyl)methanone](/img/structure/B12610872.png)
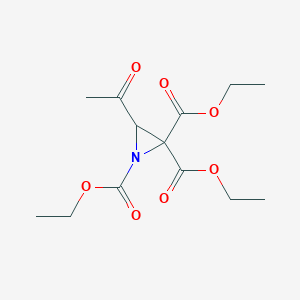
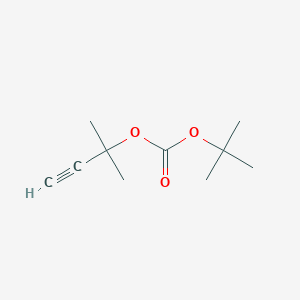
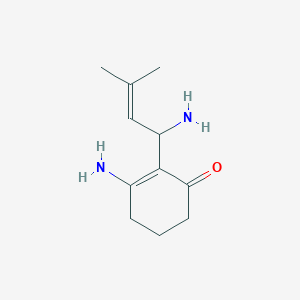
![N-(1-{Phenyl[(pyridin-2-yl)methyl]amino}propan-2-ylidene)hydroxylamine](/img/structure/B12610884.png)

methyl thiocyanate](/img/structure/B12610886.png)
![{4-[2-(4-Methoxyphenoxy)ethyl]piperazin-1-yl}(pyrrolidin-1-yl)methanone](/img/structure/B12610891.png)
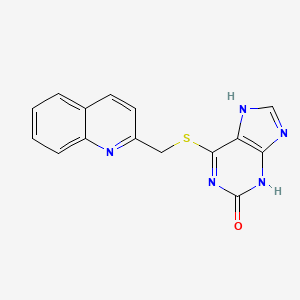


![(2S)-3-[4-{2,6-Difluoro-4-[(5R)-5-{[(1,2-oxazol-3-yl)oxy]methyl}-2-oxo-1,3-oxazolidin-3-yl]phenyl}-3,6-dihydropyridin-1(2H)-yl]-2-hydroxy-3-oxopropyl acetate](/img/structure/B12610938.png)
